molecular formula C10H6BrF3N2 B1376851 4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole CAS No. 1353855-69-2

4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole

Cat. No.: B1376851
CAS No.: 1353855-69-2
M. Wt: 291.07 g/mol
InChI Key: LAZLUCUQGRIQDE-UHFFFAOYSA-N
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Description

4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is notable for its bromine and trifluoromethyl substituents, which impart unique chemical properties. Pyrazole derivatives, including this compound, are of significant interest in various fields such as medicinal chemistry, agriculture, and materials science due to their diverse biological activities and chemical reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole typically involves the condensation of 3-(trifluoromethyl)phenylhydrazine with 4-bromo-1,3-diketone under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring .

Industrial Production Methods: Industrial production of this compound may employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts such as transition metals or solid acids may be used to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The reactions yield various substituted pyrazoles, functionalized derivatives, and coupled products depending on the reagents and conditions used .

Comparison with Similar Compounds

  • 4-Bromo-3-(trifluoromethyl)aniline
  • 3-(Trifluoromethyl)phenylhydrazine
  • 1-Phenylpyrazole

Comparison: 4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity in substitution and coupling reactions and greater potential in biological applications due to its structural features .

Properties

IUPAC Name

4-bromo-1-[3-(trifluoromethyl)phenyl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF3N2/c11-8-5-15-16(6-8)9-3-1-2-7(4-9)10(12,13)14/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAZLUCUQGRIQDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=C(C=N2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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